molecular formula C16H21NO4 B3208604 2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid CAS No. 1051934-66-7

2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid

Cat. No.: B3208604
CAS No.: 1051934-66-7
M. Wt: 291.34
InChI Key: WCXFCTRWDNIAPH-UHFFFAOYSA-N
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Description

2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and an indane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as methanol or dichloromethane, and catalysts like methanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the indane moiety.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like acyl chlorides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability and protection during chemical reactions, while the indane moiety can interact with hydrophobic pockets in proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid is unique due to its specific combination of a Boc-protected amino group and an indane moiety. This structure provides a balance of stability and reactivity, making it valuable in various chemical and biological applications .

Properties

IUPAC Name

2-(2,3-dihydro-1H-inden-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-13(14(18)19)12-9-8-10-6-4-5-7-11(10)12/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXFCTRWDNIAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CCC2=CC=CC=C12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid
Reactant of Route 2
Reactant of Route 2
2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid
Reactant of Route 3
Reactant of Route 3
2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid
Reactant of Route 4
Reactant of Route 4
2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid
Reactant of Route 5
Reactant of Route 5
2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid
Reactant of Route 6
2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid

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